molecular formula C10H15N3O B12271774 N-cyclopentyl-5-methoxypyrimidin-2-amine

N-cyclopentyl-5-methoxypyrimidin-2-amine

Cat. No.: B12271774
M. Wt: 193.25 g/mol
InChI Key: PZMHSYXASUMKRG-UHFFFAOYSA-N
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Description

N-cyclopentyl-5-methoxypyrimidin-2-amine is a chemical compound that belongs to the class of pyrimidines Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-5-methoxypyrimidin-2-amine typically involves the reaction of cyclopentylamine with 5-methoxypyrimidine-2-amine under specific conditions. One common method involves the use of a solvent such as ethyl acetate and a base like diisopropylethylamine (DIPEA) at room temperature . The reaction yields the desired compound with high efficiency.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-5-methoxypyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Oxone, DMF, room temperature.

    Reduction: Sodium borohydride, ethanol, room temperature.

    Substitution: Thionyl chloride, dimethylamine, tetrahydrofuran (THF), room temperature.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cyclopentyl-5-methoxypyrimidin-2-one, while substitution reactions can produce various substituted pyrimidine derivatives.

Scientific Research Applications

N-cyclopentyl-5-methoxypyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopentyl-5-methoxypyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopentyl-5-methoxypyrimidin-2-amine is unique due to its specific chemical structure, which imparts distinct properties and reactivity

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

N-cyclopentyl-5-methoxypyrimidin-2-amine

InChI

InChI=1S/C10H15N3O/c1-14-9-6-11-10(12-7-9)13-8-4-2-3-5-8/h6-8H,2-5H2,1H3,(H,11,12,13)

InChI Key

PZMHSYXASUMKRG-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(N=C1)NC2CCCC2

Origin of Product

United States

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